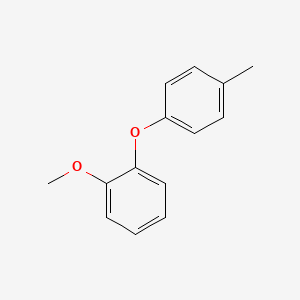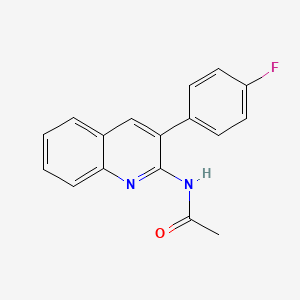![molecular formula C13H6F5IO3S B14119585 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)
3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate: is a chemical compound with the molecular formula C12H6F2ICF3O3S It is a derivative of dibenzo[b,d]iodolium, where two fluorine atoms are substituted at the 3 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate typically involves the iodination of a dibenzo[b,d]iodolium precursor followed by fluorination. The reaction conditions often require the use of strong oxidizing agents and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: In biological research, this compound may be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity. The trifluoromethanesulfonate group also contributes to the compound’s solubility and stability in various solvents.
Vergleich Mit ähnlichen Verbindungen
- Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- 3,7-Dichlorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- 3,7-Dibromodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
Uniqueness: 3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability compared to its chlorinated or brominated counterparts.
Eigenschaften
Molekularformel |
C13H6F5IO3S |
|---|---|
Molekulargewicht |
464.15 g/mol |
IUPAC-Name |
5,11-difluoro-8-iodoniatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F2I.CHF3O3S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
PUYXJWFQDMOZMB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=C1F)[I+]C3=C2C=CC(=C3)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)

![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)

![D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)

